molecular formula C9H10ClF2NO2 B2435917 (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride CAS No. 1257106-39-0

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride

Cat. No.: B2435917
CAS No.: 1257106-39-0
M. Wt: 237.63
InChI Key: DUXCNXPNMSAOOM-NUBCRITNSA-N
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Description

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a difluorobenzo dioxole moiety, which imparts unique chemical properties to the molecule.

Properties

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCNXPNMSAOOM-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Difluoro Group: The difluoro group is introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The ethanamine moiety is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate catalysts.

    Resolution of Enantiomers: The ®-enantiomer is separated from the racemic mixture using chiral resolution techniques such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes protonation-deprotonation equilibria . The primary amine group (NH₂) can act as a weak base, accepting a proton (H⁺) to form an ammonium ion (NH₃⁺) in acidic environments. This property enhances its solubility in aqueous solutions and facilitates pH-dependent chemical transformations.

Reactivity Patterns

The difluoro substituents on the aromatic ring exert electron-withdrawing effects , enhancing nucleophilicity at specific sites. This makes the compound reactive toward:

  • Electrophilic aromatic substitution : Potential modification of the dioxole ring.

  • Amide or imine formation : Through reactions with carbonyl groups or aldehydes.

Solubility and Handling

The hydrochloride salt form improves solubility in polar solvents. A stock solution preparation table demonstrates practical handling :

Prepare Stock Solution1 mg5 mg10 mg
1 mM 4.21 mL21.04 mL42.08 mL
5 mM 0.84 mL4.21 mL8.42 mL
10 mM 0.42 mL2.10 mL4.21 mL

(Volume of DMSO required to dissolve the compound)

Structural Influences on Reactivity

The benzo[d] dioxole moiety and fluorine substituents create a unique electronic environment , affecting reaction pathways. For example, fluorination increases stability of the aromatic ring while directing reactivity toward specific positions .

Chemical Stability

The compound’s stability is influenced by:

  • Hydrochloride salt form : Enhances shelf-life under inert gas storage conditions .

  • Environmental factors : Susceptibility to degradation under extreme pH or temperature conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown efficacy against human tumor cells, demonstrating an average growth inhibition rate that suggests potential for development as an anticancer agent .

Study Cell Line GI50 (μM) TGI (μM)
NCI EvaluationVarious Human Tumor Cells15.7250.68

The National Cancer Institute's Developmental Therapeutics Program has assessed the compound's antitumor activity through a single-dose assay across a panel of approximately sixty cancer cell lines .

Neuropharmacology

The compound is also being investigated for its neuropharmacological effects. Its unique structural features may allow it to interact selectively with various neurotransmitter receptors, potentially influencing mood and cognitive functions. Preliminary studies suggest it may act as a modulator of serotonin receptors, which are critical in the treatment of mood disorders .

Activity Effect
Serotonin Receptor ModulationPotential antidepressant effects
Dopaminergic System InteractionPossible antipsychotic effects

Material Science Applications

In addition to its pharmacological potential, this compound is being explored for applications in material science. Its unique chemical structure allows it to be used in synthesizing novel materials that could have applications in electronics and coatings.

Case Study 1: Anticancer Research

A study focusing on the synthesis and evaluation of derivatives of this compound demonstrated significant inhibition of tumor growth in rodent models. This study highlighted the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological properties of similar compounds found that they exhibited selective agonism at serotonin receptors associated with mood regulation. This suggests that this compound could be developed further for treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety may interact with enzymes or receptors, modulating their activity. The ethanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine: The free base form without the hydrochloride salt.

    1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanol: A related compound with an alcohol group instead of an amine.

Uniqueness

®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both difluoro and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride, a fluorinated compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C10H9F2NO2
  • Molecular Weight : 213.18 g/mol
  • CAS Number : 1257106-39-0

The compound features a difluorobenzo[d][1,3]dioxole moiety, which is known for enhancing pharmacological properties through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study evaluated the activity of related fluorinated compounds against breast, colon, and lung cancer cell lines. The results indicated that these compounds exhibited significant anticancer activity, suggesting that this compound may share similar mechanisms of action .

The biological activity of this compound appears to be linked to its ability to interact with specific cellular pathways. Research indicates that fluorinated derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, while some compounds demonstrated inhibitory effects on dihydrofolate reductase (DHFR), others acted through alternative pathways, such as inducing apoptosis or disrupting cell cycle progression .

Neuropharmacological Effects

In addition to anticancer properties, this compound has shown potential neuropharmacological effects. Studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases .

Case Study 1: Antiproliferative Activity

A series of experiments were conducted to assess the antiproliferative effects of this compound on MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) cell lines. The compound was administered at varying concentrations over 48 hours. The results indicated a dose-dependent inhibition of cell growth:

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-71570
HT-292065
A5492560

These findings suggest that the compound has promising potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, the effects of this compound were evaluated for its impact on anxiety-like behaviors. The compound was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated a significant reduction in anxiety-like behaviors compared to control groups:

Dose (mg/kg)Anxiety Score Reduction (%)
530
1050

These results imply that this compound may have anxiolytic properties worth further investigation .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride in academic settings?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and chiral catalysts to preserve stereochemical integrity. For example, enantioselective reductive amination may employ catalysts like BINAP-Ru complexes to achieve high enantiomeric excess (ee). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification using recrystallization or chiral column chromatography to isolate the (R)-enantiomer . Hazard mitigation during synthesis (e.g., handling fluorinated intermediates) necessitates inert atmosphere setups and adherence to GHS safety protocols outlined in SDS documents .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR can confirm the presence of the difluorobenzo[d][1,3]dioxolane ring (e.g., 19F coupling patterns) and ethanamine backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C9H9ClF2NO2) and isotopic patterns.
  • HPLC with Chiral Columns : Assesses enantiomeric purity using mobile phases like hexane/isopropanol with trifluoroacetic acid modifiers.
  • X-ray Crystallography : Resolves absolute stereochemistry for the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS Category 3 respiratory irritant) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via licensed hazardous waste contractors .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.
  • Light : ICH Q1B photostability testing in UV/VIS chambers.
  • Analytical Endpoints : Monitor degradation via HPLC for new peaks (e.g., hydrolysis of the ethanamine group) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity or receptor binding of this compound?

  • Methodological Answer : Compare (R)- and (S)-enantiomers using:

  • In Vitro Assays : Radioligand binding studies (e.g., serotonin/dopamine transporters) to quantify Ki values.
  • Molecular Dynamics Simulations : Docking into homology-modeled receptors (e.g., Monoamine Oxidase B) to identify enantiomer-specific interactions.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes; fluorinated groups may reduce CYP450-mediated oxidation .

Q. What strategies can identify and quantify degradation products formed during long-term storage or experimental use?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to detect hydrolyzed products (e.g., free ethanamine or difluorobenzoic acid derivatives).
  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to map degradation pathways .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar fluorinated ethanamine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare SDS classifications (e.g., GHS Category 4 oral toxicity vs. no hazard in some datasets ) using PubChem/ECHA databases.
  • In Silico Toxicology : Apply QSAR models (e.g., TEST by EPA) to predict acute toxicity endpoints based on substituent effects (e.g., fluorine vs. chlorine) .

Q. What computational methods are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer :

  • Software Tools : Use ChemAxon MarvinSuite or ACD/Labs to calculate logP (hydrophobicity) and pKa (ionization state). Fluorine’s electronegativity lowers pKa of the amine group (~8.5 vs. ~10.2 for non-fluorinated analogs).
  • Validation : Cross-check predictions with experimental shake-flask logP measurements .

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